molecular formula C11H11F3O5 B2564715 Methyl [2-methoxy-5-(trifluoromethoxy)phenoxy]acetate CAS No. 2279122-34-6

Methyl [2-methoxy-5-(trifluoromethoxy)phenoxy]acetate

Cat. No.: B2564715
CAS No.: 2279122-34-6
M. Wt: 280.199
InChI Key: ZLSPYBAEPYKPJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [2-methoxy-5-(trifluoromethoxy)phenoxy]acetate is an organic compound that features a trifluoromethoxy group, which is known for its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [2-methoxy-5-(trifluoromethoxy)phenoxy]acetate typically involves the reaction of 2-methoxy-5-(trifluoromethoxy)phenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl [2-methoxy-5-(trifluoromethoxy)phenoxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl [2-methoxy-5-(trifluoromethoxy)phenoxy]acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which Methyl [2-methoxy-5-(trifluoromethoxy)phenoxy]acetate exerts its effects involves interactions with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug design, where increased membrane permeability can improve the bioavailability of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-(trifluoromethyl)aniline
  • [2-Methoxy-5-(trifluoromethoxy)phenyl]methanol
  • 2-Methyl-5-(trifluoromethoxy)phenol

Uniqueness

Methyl [2-methoxy-5-(trifluoromethoxy)phenoxy]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

methyl 2-[2-methoxy-5-(trifluoromethoxy)phenoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O5/c1-16-8-4-3-7(19-11(12,13)14)5-9(8)18-6-10(15)17-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSPYBAEPYKPJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OC(F)(F)F)OCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.